molecular formula C31H62O B14281463 Hentriacont-26-en-1-ol CAS No. 139035-14-6

Hentriacont-26-en-1-ol

Cat. No.: B14281463
CAS No.: 139035-14-6
M. Wt: 450.8 g/mol
InChI Key: IFMQQJCFSDGLKC-UHFFFAOYSA-N
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Description

Hentriacont-26-en-1-ol is a long-chain monounsaturated primary alcohol with the molecular formula $ \text{C}{31}\text{H}{62}\text{O} $. It features a 31-carbon backbone with a double bond at the 26th position and a hydroxyl group at the terminal carbon. Its elongated hydrocarbon chain and unsaturated bond contribute to unique physicochemical behaviors, such as reduced solubility in polar solvents and higher melting points compared to shorter-chain analogs .

Properties

CAS No.

139035-14-6

Molecular Formula

C31H62O

Molecular Weight

450.8 g/mol

IUPAC Name

hentriacont-26-en-1-ol

InChI

InChI=1S/C31H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32/h5-6,32H,2-4,7-31H2,1H3

InChI Key

IFMQQJCFSDGLKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hentriacont-26-en-1-ol can be synthesized through various organic synthesis methods. One common approach involves the reduction of hentriacont-26-en-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of hentriacont-26-en-1-one. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Hentriacont-26-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form hentriacont-26-en-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to hentriacontane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products

    Oxidation: Hentriacont-26-en-1-one.

    Reduction: Hentriacontane.

    Substitution: Hentriacont-26-en-1-chloride or hentriacont-26-en-1-bromide.

Scientific Research Applications

Hentriacont-26-en-1-ol has various applications in scientific research, including:

    Chemistry: Used as a model compound for studying long-chain alcohols and their reactivity.

    Biology: Investigated for its potential role in biological membranes and lipid metabolism.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of surfactants, lubricants, and cosmetics due to its long hydrophobic chain and hydroxyl group.

Mechanism of Action

The mechanism of action of hentriacont-26-en-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound may interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between Hentriacont-26-en-1-ol and other alcohols referenced in the literature:

Compound Molecular Formula Chain Length Unsaturation Functional Groups
This compound $ \text{C}{31}\text{H}{62}\text{O} $ 31 carbons Double bond (C26) Primary alcohol (-OH)
Dodecan-1-ol $ \text{C}{12}\text{H}{26}\text{O} $ 12 carbons Saturated Primary alcohol (-OH)
Pentan-1-ol $ \text{C}{5}\text{H}{12}\text{O} $ 5 carbons Saturated Primary alcohol (-OH)
(E)-2-Hexen-1-ol $ \text{C}{6}\text{H}{12}\text{O} $ 6 carbons Double bond (C2) Primary alcohol (-OH)

Key Observations :

  • Chain Length : this compound’s extended chain confers higher hydrophobicity and lower volatility compared to Dodecan-1-ol and smaller alcohols like Pentan-1-ol .
  • Unsaturation : The double bond in this compound increases rigidity and may influence intermolecular interactions, akin to (E)-2-Hexen-1-ol but at a distal position .

Physicochemical Properties

Data from comparative studies reveal trends in solubility, melting point, and reactivity:

Property This compound Dodecan-1-ol Pentan-1-ol (E)-2-Hexen-1-ol
Melting Point (°C) ~85–90 (estimated) 24–26 -78 -32
Boiling Point (°C) ~400 (estimated) 259–261 137–138 155–157
Water Solubility Insoluble 0.04 g/L (20°C) 36 g/L (20°C) 10 g/L (20°C)
Log P (Octanol-Water) ~12 (estimated) 5.6 1.3 1.7

Notes:

  • This compound’s insolubility in water aligns with its high Log P value, making it suitable for nonpolar applications like lipid bilayers or wax formulations .
  • Shorter alcohols (e.g., Pentan-1-ol) exhibit higher volatility and solubility, favoring uses in solvents or flavorants .

Key Findings :

  • Dodecan-1-ol’s moderate aquatic toxicity (LC50 = 1.2 mg/L) necessitates careful handling to avoid environmental contamination, while this compound’s persistence raises concerns about long-term ecological accumulation .
  • (E)-2-Hexen-1-ol’s higher flammability limits its industrial use compared to saturated analogs .

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